N-Desmethyl regorafenib N-oxide

Beschreibung

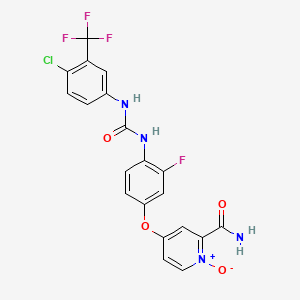

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N4O4/c21-14-3-1-10(7-13(14)20(23,24)25)27-19(31)28-16-4-2-11(8-15(16)22)33-12-5-6-29(32)17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWXTSDCNCZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=[N+](C=C3)[O-])C(=O)N)F)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-12-0 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-DESMETHYL REGORAFENIB N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JAO521NBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Regorafenib to N Desmethyl Regorafenib N Oxide

Enzymatic Formation of N-Desmethyl Regorafenib (B1684635) N-oxide

The generation of N-Desmethyl regorafenib N-oxide is a multi-step enzymatic process involving key players in drug metabolism. researchgate.netnih.gov This biotransformation primarily occurs in the liver and is essential for the drug's clearance and the formation of active derivatives. researchgate.net

Role of Cytochrome P450 Isoforms (e.g., CYP3A4) in Metabolite Generation

The cytochrome P450 (CYP) system, a superfamily of enzymes responsible for the metabolism of a vast array of compounds, plays a central role in the initial metabolic steps of regorafenib. Specifically, the CYP3A4 isoform is the primary enzyme responsible for the metabolism of regorafenib. drugbank.comresearchgate.netnih.govnih.gov

The formation of this compound (M5) is a two-step process initiated by CYP3A4. First, regorafenib undergoes N-oxidation at the pyridine (B92270) moiety, catalyzed by CYP3A4, to form the active metabolite M2 (regorafenib N-oxide). researchgate.netresearchgate.net Subsequently, M2 can undergo N-demethylation to produce M5. researchgate.net While CYP3A4 is definitively implicated in the initial N-oxidation step, the specific enzyme catalyzing the subsequent N-demethylation to form M5 has not been definitively identified. researchgate.net

Genetic variations in the CYP3A4 gene can lead to differences in enzyme activity, which in turn can affect the rate of regorafenib metabolism and the formation of its metabolites. nih.gov In vitro studies have shown that different CYP3A4 variants exhibit varying levels of enzymatic activity towards regorafenib, with some variants showing increased, similar, or markedly decreased clearance values compared to the wild-type enzyme. nih.gov

Involvement of Uridine Diphosphate Glucuronosyltransferases (e.g., UGT1A9) in Regorafenib Metabolism and Metabolite Pathways

In addition to oxidation by CYP enzymes, regorafenib and its metabolites also undergo phase II conjugation reactions, primarily glucuronidation. This process is mediated by Uridine Diphosphate Glucuronosyltransferases (UGTs), which attach a glucuronic acid moiety to the drug or its metabolites, increasing their water solubility and facilitating their excretion. researchgate.netnih.gov

Contribution of Other Metabolic Processes and Systems in Metabolite Formation

Beyond the primary enzymatic pathways in the liver, other physiological processes contribute to the complex metabolism and disposition of regorafenib and its metabolites.

Quantitative Assessment of this compound Formation in Preclinical Models

Preclinical studies in various animal models have been crucial in understanding the pharmacokinetics and metabolism of regorafenib and its metabolites. In preclinical models of colorectal cancer, regorafenib has demonstrated antitumor and antimetastatic activities. nih.gov

Studies in rats have been used to investigate the pharmacokinetic interactions of regorafenib. For instance, the concentrations of regorafenib, M2, and M5 were measured using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC–MS/MS) to assess the impact of co-administered drugs. nih.gov In vitro studies using liver microsomes from humans, monkeys, and mice have revealed species and tissue differences in regorafenib glucuronidation. nih.gov For example, the maximum velocity of glucuronidation was higher in monkeys compared to humans and mice. nih.gov Such preclinical data are essential for extrapolating metabolic pathways and potential drug interactions to humans.

| Metabolite | Precursor | Key Enzymes | Pharmacological Activity |

| This compound (M5) | Regorafenib N-oxide (M2) | Unidentified (demethylation) | Active drugbank.comresearchgate.net |

| Regorafenib N-oxide (M2) | Regorafenib | CYP3A4 (N-oxidation) | Active drugbank.comresearchgate.net |

| Regorafenib-glucuronide (M7) | Regorafenib | UGT1A9 | Inactive researchgate.net |

| M2-glucuronide (M8) | Regorafenib N-oxide (M2) | UGT1A9 | Inactive researchgate.net |

Preclinical Pharmacological Activity and Mechanisms of N Desmethyl Regorafenib N Oxide

In Vitro Kinase Inhibition Profiling

The in vitro activity of N-Desmethyl regorafenib (B1684635) N-oxide has been evaluated through various assays to determine its inhibitory effects on key protein kinases involved in cancer progression.

N-Desmethyl regorafenib N-oxide has demonstrated potent inhibitory activity against a range of kinases critical for tumor angiogenesis and oncogenesis. drugbank.com In vitro biochemical and cellular assays have confirmed its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Tek Angiopoietin Receptor (Tie2), Mast/stem cell growth factor receptor (c-Kit), and v-Raf murine sarcoma viral oncogene homolog B (B-RAF). drugbank.comresearchgate.net These kinases are key targets in the therapeutic action of regorafenib. The metabolite's ability to inhibit these targets suggests it may play a role in the anti-angiogenic and anti-proliferative effects observed with regorafenib treatment. drugbank.comyoutube.com

Below is a table summarizing the comparative inhibitory activity of regorafenib and its metabolites against selected kinases.

| Kinase Target | Regorafenib | N-oxide regorafenib (M-2) | This compound (M-5) |

| VEGFR1 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| VEGFR2 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| VEGFR3 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| TIE2 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| c-KIT | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| RET | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| RAF-1 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| B-RAF | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| BRAF V600E | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| PDGFR-alpha | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| PDGFR-beta | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| FGFR1 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| FGFR2 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |

| Source: DrugBank Online, Targeted Oncology. drugbank.comtargetedonc.com |

In Vivo Efficacy Studies in Non-Human Models

The antitumor activity of this compound has been assessed in various preclinical animal models to evaluate its efficacy in a biological system.

In vivo studies using murine xenograft models have shown that orally administered this compound can significantly inhibit tumor growth when compared to control groups. nih.gov While specific data on HT-29 and MDA-MB-231 xenograft models for the M-5 metabolite alone is not detailed, regorafenib as a parent compound has demonstrated significant tumor growth inhibition in a wide array of xenografts, including those derived from colon and breast cancer cell lines. targetedonc.comnih.gov The antitumor activity of regorafenib in these models is associated with its anti-angiogenic effects, which its active metabolites, including M-5, are known to contribute to. nih.govnih.gov

When directly compared in preclinical models, this compound (M-5) demonstrated antitumor activity similar to that of the parent compound, regorafenib. researchgate.netnih.gov Studies in murine xenograft models where M-5 was administered orally showed a significant inhibition of tumor growth. nih.gov This suggests that M-5, on its own, possesses in vivo efficacy. nih.gov

The table below provides a comparative overview of the in vivo antitumor efficacy.

| Compound | Administration | Model | Outcome |

| Regorafenib | Oral | Murine Xenograft | Significant tumor growth inhibition |

| N-oxide regorafenib (M-2) | Oral | Murine Xenograft | Significant tumor growth inhibition |

| This compound (M-5) | Oral | Murine Xenograft | Significant tumor growth inhibition |

| Source: PubMed, ResearchGate. researchgate.netnih.gov |

Contribution to the Overall Pharmacological Profile of Regorafenib in Preclinical Contexts

Furthermore, this compound is highly bound to plasma proteins. drugbank.comnih.gov When considering the unbound, pharmacologically active concentrations in plasma, studies suggest that the free plasma concentrations of regorafenib and the M-2 metabolite, but not M-5, exceeded the half-maximal inhibitory concentration (IC50) for VEGFR2. nih.govnih.gov This indicates that in preclinical models, regorafenib and its M-2 metabolite are likely the primary contributors to the in vivo pharmacological activity of the drug. nih.govnih.gov

Pharmacokinetic Characterization of N Desmethyl Regorafenib N Oxide in Research Models

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species (e.g., Rats, Mice)

Preclinical studies in mice and rats have been instrumental in characterizing the pharmacokinetic profile of N-Desmethyl regorafenib (B1684635) N-oxide (M-5). Following oral administration of regorafenib to mice, M-5 is one of the key metabolites detected in plasma, alongside the parent drug and the primary N-oxide metabolite (M-2). nih.govnih.gov

In female NMRI nu/nu mice that received repeated oral doses of regorafenib (10 mg/kg/day for 5 days), the steady-state exposure to M-5 was a minor component of the total drug exposure. The area under the plasma concentration-time curve (AUC) for M-5 accounted for approximately 2% of the total exposure, while the parent drug regorafenib constituted 82%. nih.govsemanticscholar.org

Research has also focused on the plasma protein binding of M-5. In vitro studies have demonstrated high binding to plasma proteins in both murine and human plasma. The unbound fraction of M-5 was approximately 0.4% in murine plasma and even lower, around 0.05%, in human plasma. nih.govsemanticscholar.org This high degree of protein binding is a significant factor in its distribution and availability to target tissues.

A summary of the steady-state pharmacokinetic parameters for N-Desmethyl regorafenib N-oxide after oral administration of regorafenib in mice is presented below.

| Parameter | Value | Unit |

|---|---|---|

| AUC(0–24)ss | 856 | µg·h/L |

| Cmax,ss | 48 | µg/L |

Influence of Drug Transporters on this compound Disposition in Preclinical Models

The role of drug transporters in the disposition of regorafenib and its metabolites has been a subject of investigation to understand interindividual variability in drug exposure.

Studies using knockout mouse models have explored the role of specific transporters. Organic anion-transporting polypeptide 1B2 (OATP1B2) is a hepatic uptake transporter. nih.gov Research in OATP1B2-deficient mice receiving a 10 mg/kg dose of regorafenib revealed that this transporter has minimal influence on the plasma concentrations of this compound. nih.govresearchgate.net While the deficiency of OATP1B2 significantly increased the plasma levels of another metabolite, regorafenib-N-β-glucuronide (M7), the effect on this compound was negligible. nih.govnih.govresearchgate.net This suggests that OATP1B2 is not a primary transporter for the hepatic uptake or disposition of this compound in mice.

Drug-Drug and Herb-Drug Interactions Affecting this compound Pharmacokinetics in Preclinical Studies

As regorafenib metabolism is heavily reliant on CYP3A4, the potential for drug-drug and herb-drug interactions is significant. These interactions can alter the formation and subsequent exposure to its metabolites, including this compound.

The formation of this compound is dependent on CYP3A4-mediated metabolism. nih.gov Consequently, co-administration of strong CYP3A4 inhibitors can significantly reduce its plasma levels. mims.commedscape.com

One study demonstrated that when ketoconazole, a potent CYP3A4 inhibitor, was administered with a single dose of regorafenib, the mean exposure (AUC) of this compound (M-5) and the M-2 metabolite decreased by approximately 90%. mims.com This profound reduction highlights the critical role of CYP3A4 in the metabolic pathway leading to M-5. nih.gov

Conversely, a study in male rats investigating the interaction with paracetamol (acetaminophen) showed a dramatic increase in M-5 exposure. The co-administration of paracetamol with regorafenib resulted in a 2130% increase in the maximum plasma concentration (Cmax) and a 1730% increase in the area under the curve (AUC) of M-5. researchgate.netnih.gov This interaction is likely due to the inhibition of UGT1A9-mediated glucuronidation by paracetamol, a competing metabolic pathway for regorafenib, thereby shunting metabolism towards the CYP3A4 pathway and increasing the formation of M-5. nih.gov

| Co-administered Agent | Animal Model | Effect on M-5 Exposure (AUC) | Proposed Mechanism |

|---|---|---|---|

| Ketoconazole | Human (data based on preclinical relevance) | ~90% Decrease | Strong CYP3A4 Inhibition nih.govmims.com |

| Paracetamol | Rat | 1730% Increase | Inhibition of competing UGT pathway nih.gov |

Herbal preparations can also influence the pharmacokinetics of regorafenib and its metabolites. A study in rats investigated the effect of Wuzhi capsule (WZC), an herbal product derived from Schisandra sphenanthera, on the pharmacokinetics of regorafenib. nih.gov

The results indicated that WZC inhibits the metabolism of regorafenib to M-5. Co-administration of WZC with regorafenib led to a decrease in both the AUC and Cmax of M-5. Furthermore, the time to reach maximum concentration (Tmax) was delayed, and the mean residence time (MRT) was prolonged for this metabolite. The study concluded that WZC likely suppresses CYP3A4 activity, thereby inhibiting and delaying the formation of this compound. nih.gov

| Pharmacokinetic Parameter | Effect of WZC Co-administration |

|---|---|

| Area Under the Curve (AUC) | Decreased |

| Maximum Concentration (Cmax) | Decreased |

| Time to Cmax (Tmax) | Delayed |

| Mean Residence Time (MRT) | Prolonged |

Analytical Methodologies for Quantitative Determination of N Desmethyl Regorafenib N Oxide in Research

Chromatographic Techniques for Separation and Detection

Chromatography is the principal analytical technique for separating N-Desmethyl regorafenib (B1684635) N-oxide from its parent compound, regorafenib, and other metabolites. The separation is typically followed by detection using mass spectrometry, which offers high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) serves as a fundamental tool in the analysis of regorafenib and its metabolites. nih.gov In research settings, HPLC systems are often coupled with ultraviolet (UV) detection for the quantitative determination of these compounds in human plasma. nih.gov The technique can also be interfaced with mass spectrometry (HPLC-MS) for enhanced specificity. researchgate.net For instance, a method for determining regorafenib in rat plasma utilized a Zorbax SB-C18 column with a gradient elution of acetonitrile (B52724) and 0.1% formic acid in water. researchgate.net While effective, HPLC methods may have longer analysis times compared to more advanced techniques. researchgate.net

For preclinical quantification requiring high throughput and sensitivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique offers shorter run times and superior resolution compared to conventional HPLC. nih.gov

A validated UPLC-MS/MS method for the simultaneous determination of regorafenib and its metabolites, including N-Desmethyl regorafenib N-oxide (identified as M5), in mouse plasma utilizes a triple quadrupole mass spectrometer with positive electrospray ionization (ESI). nih.gov Another LC-MS/MS method developed for human plasma analysis also uses a triple quadrupole mass spectrometer with ESI in positive mode and employs selected reaction monitoring (SRM) for precise quantification. nih.gov The separation is often achieved using C18 reverse-phase columns. researchgate.netnih.gov For example, one method specifies an Hypersil Gold® column with a gradient elution of ammonium (B1175870) formate (B1220265) and acetonitrile. nih.gov The total run time for these advanced methods can be as short as 5 minutes per sample. nih.gov

| Parameter | Method 1 (Mouse Plasma) nih.gov | Method 2 (Human Plasma) nih.gov |

|---|---|---|

| Chromatography System | UPLC-MS/MS | LC-MS/MS |

| Column | Not specified in abstract | Hypersil Gold® |

| Mobile Phase | Not specified in abstract | A: 10mM ammonium formate with 0.1% formic acid B: Acetonitrile with 0.1% formic acid (gradient elution) |

| Flow Rate | Not specified in abstract | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) |

| Detection | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer (SRM mode) |

| Run Time | 5 minutes | Not specified |

Sample Preparation and Extraction Procedures in Research Matrices (e.g., Plasma from Animal Models)

The accurate quantification of this compound begins with meticulous sample collection and preparation. In preclinical studies using animal models, blood samples are typically collected at various time points into heparin-containing tubes. nih.gov The blood is then processed by centrifugation to separate the plasma, which is subsequently stored at ultra-low temperatures (e.g., -80 °C) until analysis. nih.gov

The most commonly cited sample preparation technique for analyzing regorafenib and its metabolites in plasma is protein precipitation. researchgate.netnih.govnih.gov This method involves adding an organic solvent, such as acetonitrile or a mixture of acetonitrile and methanol, to the plasma sample. researchgate.netnih.gov This process denatures and precipitates plasma proteins, which would otherwise interfere with the analysis. After vortexing and centrifugation, the clear supernatant containing the analyte of interest is transferred and injected into the chromatographic system. nih.gov For instance, a method for mouse plasma involved mixing 10 μL of plasma with 50 μL of an internal standard solution in acetonitrile. nih.gov Another method for human plasma involved protein precipitation followed by a two-fold dilution of the supernatant in a formic acid solution before injection. nih.gov

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often employed to clean up complex samples and concentrate analytes prior to chromatographic analysis. While SPE is a robust technique for removing interfering substances from biological matrices, the documented analytical methods for the quantification of this compound in plasma predominantly utilize the protein precipitation method. researchgate.netnih.govnih.gov

Method Validation Parameters for Preclinical Research Applications

For an analytical method to be considered reliable for preclinical research, it must undergo rigorous validation. This process ensures the method is accurate, precise, and specific for the analyte being measured. Validation parameters are established based on regulatory guidelines to ensure the integrity of the generated data.

Validated methods for this compound have demonstrated satisfactory results for key parameters including specificity, precision, accuracy, recovery, and stability under various conditions. nih.gov For example, one LC-MS/MS method reported intra- and inter-day precision (CV) from 2.4% to 10.2% and accuracy from 91.0% to 111.7%. nih.gov Another study in mouse plasma showed within-day precision of 2.59–6.82% and between-day precision of 3.97–11.3%, with accuracies ranging from 94.5% to 111%. nih.govfrontierspartnerships.org

A critical aspect of method validation is determining the linear range over which the assay is accurate and the lowest concentration that can be reliably quantified. For this compound, calibration curves have been shown to be linear with a coefficient of determination (R²) of ≥0.99. nih.gov

The lower limit of quantification (LLOQ) is the minimum concentration of the analyte in a sample that can be determined with acceptable precision and accuracy. In preclinical assays for this compound, the LLOQ has been established at low nanogram per milliliter levels, highlighting the high sensitivity of the UPLC-MS/MS methods.

| Parameter | Method 1 (Mouse Plasma) nih.govfrontierspartnerships.org | Method 2 (Human Plasma) nih.gov |

|---|---|---|

| Linear Range | 5 - 1,000 ng/mL | 50 - 5,000 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.99 | Not specified, but fitted to a 1/x weighted linear regression model |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 50 ng/mL |

Precision and Accuracy Assessments in Preclinical Studies

The reliability of pharmacokinetic data heavily depends on the precision and accuracy of the analytical methods used. In preclinical studies involving this compound, rigorous validation is performed to ensure the credibility of the results.

A validated UPLC-MS/MS method for the simultaneous determination of regorafenib and its key metabolites, including this compound, in mouse plasma demonstrated high precision and accuracy. nih.gov The precision of an analytical method is typically expressed as the coefficient of variation (%CV), while accuracy is represented as the percentage of the nominal concentration.

For this compound (M5), the within-day and between-day precision and accuracy were assessed at multiple quality control (QC) concentrations. The within-day precision ranged from 2.59% to 6.82%, and the between-day precision was between 3.97% and 11.3%. nih.govresearchgate.net The accuracy for the same metabolite was found to be within the range of 94.5% to 111%. nih.govresearchgate.net These values indicate a high degree of repeatability and correctness of the method for quantifying this compound in a preclinical setting.

A detailed breakdown of the precision and accuracy data from a preclinical study is presented below:

| Analyte | Parameter | Value Range | Reference |

| This compound (M5) | Within-Day Precision (%CV) | 2.59 - 6.82% | nih.gov |

| Between-Day Precision (%CV) | 3.97 - 11.3% | nih.govresearchgate.net | |

| Accuracy | 94.5 - 111% | nih.govresearchgate.net | |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.govresearchgate.net |

Selectivity and Specificity for Metabolite Analysis

Selectivity is a critical parameter in bioanalytical method validation, ensuring that the analytical method can differentiate and quantify the analyte of interest without interference from other components in the biological matrix, such as endogenous substances or other metabolites. nih.gov

In the analysis of this compound, selectivity is typically evaluated by analyzing multiple batches of blank biological matrices (e.g., plasma) from untreated subjects. nih.gov The absence of significant interfering peaks at the retention time of the analyte and its internal standard is a key indicator of method selectivity. For this compound, studies have shown that interfering peak areas were less than 10% of the peak area for the lower limit of quantification (LLOQ), confirming the method's high selectivity. nih.gov Chromatographic separation, such as that achieved with UPLC-MS/MS, effectively distinguishes between regorafenib and its various metabolites, including regorafenib-N-oxide (M2) and N-desmethyl-regorafenib-N-oxide (M5). researchgate.net

The specificity of the method is further enhanced by the use of tandem mass spectrometry (MS/MS), which involves monitoring specific precursor-to-product ion transitions for each compound. This high degree of specificity ensures that the measured signal corresponds only to the target metabolite. nih.govresearchgate.net

| Parameter | Method | Finding | Reference |

| Selectivity | Analysis of 6 different lots of blank mouse plasma. | No interfering peaks were found at relevant retention times. Endogenous responses were lower than 2% of the signal at the LLOQ. | nih.gov |

| Specificity | UPLC-MS/MS with selected reaction monitoring (SRM). | The method allows for the distinct and simultaneous quantification of regorafenib, regorafenib-N-oxide, and N-desmethyl-regorafenib-N-oxide. | nih.govresearchgate.net |

Utilization of Isotopically Labeled Standards for Analytical Research

The use of stable isotopically labeled internal standards (SIL-IS) is considered the gold standard in quantitative bioanalysis using mass spectrometry. These standards are analogues of the analyte that contain heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). medchemexpress.commedchemexpress.com

For the analysis of this compound, isotopically labeled versions like this compound-d3 or ¹³C-labeled this compound are employed. medchemexpress.commedchemexpress.com These standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's ion source. nih.govmedchemexpress.com

The key advantage of using a SIL-IS is its ability to compensate for variations during sample preparation, such as extraction losses, and for matrix effects during ionization. Because the SIL-IS and the analyte behave almost identically, any signal suppression or enhancement caused by the biological matrix affects both compounds equally. nih.gov This results in a more accurate and precise quantification of the analyte concentration. In research, compounds like regorafenib-¹³CD₃ and regorafenib-N-oxide-¹³CD₃ have been used as internal standards for the quantification of regorafenib and its metabolites. nih.gov

| Isotopically Labeled Standard | Application | Rationale | Reference |

| This compound-d3 | Internal standard for quantitative mass spectrometry. | Deuterium labeling provides a mass shift for differentiation from the unlabeled analyte while maintaining similar physicochemical properties. | medchemexpress.comnih.gov |

| This compound-¹³C₆ | Internal standard for quantitative mass spectrometry and metabolic flux analysis. | ¹³C labeling provides a distinct mass signature for accurate quantification and tracing of metabolic pathways. | medchemexpress.com |

| Regorafenib-¹³CD₃ and Regorafenib-N-oxide-¹³CD₃ | Internal standards for quantifying regorafenib and its metabolites (including M5). | Used to improve accuracy and precision in UPLC-MS/MS assays by correcting for matrix effects and procedural variability. | nih.gov |

Future Directions and Research Perspectives for N Desmethyl Regorafenib N Oxide

Expanding Mechanistic Understanding Beyond Current Preclinical Models

The current understanding of N-Desmethyl regorafenib (B1684635) N-oxide's (M-5) activity is largely derived from standard preclinical models. In vitro experiments and in vivo mouse models show that M-5, much like its parent compound regorafenib, inhibits multiple protein kinases crucial for tumor progression. nih.gov These include kinases involved in tumor angiogenesis (VEGFR1, 2, & 3, TIE-2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR). nih.govstivarga.com

However, these models have limitations. While M-5 demonstrates biochemical and antitumor activities similar to regorafenib in vitro, its contribution to in vivo efficacy appears to be less significant than that of another major metabolite, M-2 (regorafenib N-oxide), when considering estimated free plasma concentrations in mice. nih.gov This discrepancy highlights that simple in vitro assays or total plasma concentration measurements may not fully predict the metabolite's therapeutic contribution. nih.gov Factors such as high protein binding (99.95% for M-5) and the resulting low unbound concentration can significantly impact its pharmacological effect in a complex biological system. drugbank.com

Future research must therefore move beyond these initial characterizations. More sophisticated preclinical models are needed to delineate the specific role of M-5. This includes developing models that more accurately replicate the human tumor microenvironment and account for inter-species differences in metabolism and protein binding. nih.gov Furthermore, studies focusing on the unbound, pharmacologically active concentrations of M-5 are crucial. Research has already begun to link the unbound concentrations of regorafenib and its active metabolites to patient outcomes, suggesting this is a critical area for investigation. researchgate.net Integrating functional imaging techniques, such as dynamic contrast-enhanced MRI (DCE-MRI), and circulating biomarker analysis, like circulating tumor DNA (ctDNA), in preclinical studies could provide a more dynamic and clinically relevant understanding of how M-5 levels correlate with specific anti-angiogenic and antitumor effects in real-time. nih.govasco.org

Table 1: Kinase Targets of Regorafenib and its Active Metabolites (M-2 and M-5)

| Category | Kinase Target |

|---|---|

| Angiogenesis | VEGFR1, VEGFR2, VEGFR3, TIE-2 |

| Oncogenesis | KIT, RET, RAF-1, BRAF, BRAFV600E |

| Tumor Microenvironment | PDGFR, FGFR, CSF1R |

Source: nih.govstivarga.com

Exploration of Novel Research Applications for the Metabolite

The established activity of N-Desmethyl regorafenib N-oxide opens up several avenues for novel research applications beyond its role as a simple metabolite. Its unique pharmacokinetic profile, including a long half-life of approximately 51 hours, makes it an interesting compound for separate investigation. fda.gov

One key research application is to use M-5 as a reference standard or tool compound to investigate mechanisms of acquired resistance to regorafenib therapy. Studies could be designed to determine if tumor cells develop resistance patterns that are specific to the parent drug versus its primary (M-2) and secondary (M-5) metabolites. This could yield valuable insights into optimizing sequential therapies for cancers like metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST). mdpi.comnih.gov

Another potential application lies in its use as a biomarker. Research could explore whether the ratio of M-5 to regorafenib and M-2 in patient plasma correlates with specific clinical outcomes or host-related factors, such as the activity of metabolizing enzymes like CYP3A4. medchemexpress.compharmgkb.org Such correlations could help in personalizing treatment by identifying patients who are rapid or poor metabolizers, potentially influencing their response to therapy.

Finally, M-5 could be investigated for unique therapeutic properties or a distinct selectivity profile against the kinase panel. While its general activity is considered similar to regorafenib, subtle differences in potency against specific kinases have not been exhaustively ruled out. nih.gov Deeper investigation into its specific interactions with targets like RAF-1, VEGFR, and c-Kit could uncover nuances that might be exploited in specific molecular subtypes of cancer. medchemexpress.com

Advanced Analytical Approaches for Comprehensive Metabolite Profiling in Preclinical Research

Accurate and precise measurement of this compound is fundamental to understanding its pharmacokinetics and contribution to clinical activity. The standard for quantification in preclinical research involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Validated methods have been developed to simultaneously measure regorafenib and its key metabolites, including M-5, in mouse plasma. nih.gov These methods demonstrate good linearity and a low limit of quantification, essential for detailed pharmacokinetic studies. nih.gov

Table 2: Performance Characteristics of an LC-MS/MS Method for this compound

| Parameter | Value |

|---|---|

| Linearity (R²) | ≥ 0.99 |

| Lower Limit of Quantification | 5 ng/mL |

| Within-day Precision (%RSD) | 2.59 - 6.82% |

| Between-day Precision (%RSD) | 3.97 - 11.3% |

| Accuracy | 94.5 - 111% |

Source: nih.gov

To enhance the robustness and accuracy of these analyses, advanced approaches are being incorporated. The use of stable isotope-labeled internal standards, such as this compound-d3, provides a more precise method for quantification in complex biological matrices by accounting for variations during sample preparation and instrument analysis. medchemexpress.com

A critical future direction for analytical methods is the routine measurement of unbound (free) drug concentrations. Given that only the unbound fraction of a drug is typically able to interact with its target, methods that can accurately quantify the low levels of free M-5 are needed. researchgate.net This may involve techniques like equilibrium dialysis followed by sensitive LC-MS/MS analysis.

Furthermore, integrating comprehensive metabolite profiling with other advanced research techniques is a promising frontier. Combining pharmacokinetic data from advanced analytical methods with pharmacodynamic data from functional imaging (e.g., PET scans) or molecular analysis of tumor biopsies and ctDNA can provide a powerful, multi-faceted view of a drug's activity in preclinical models. nih.govasco.org This holistic approach will be essential for fully elucidating the complex role of metabolites like this compound.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Regorafenib |

| Regorafenib N-oxide |

| This compound-d3 |

| Sorafenib |

| Imatinib |

| Sunitinib |

| Ripretinib |

| Avapritinib |

| Nilotinib |

| Masitinib |

| Dovitinib |

| Pazopanib |

| Ponatinib |

| Crenolanib |

| Bezuclastinib |

| Famitinib |

| Motesanib |

| Midostaurin |

| Olverembatinib |

| Capecitabine |

Q & A

Q. What is the role of N-Desmethyl regorafenib N-oxide (M5) in the pharmacokinetics and pharmacodynamics of regorafenib?

this compound (M5) is a major active metabolite of regorafenib, formed via CYP3A4-mediated oxidation and subsequent N-desmethylation. It exhibits comparable in vitro kinase inhibitory activity to the parent drug and contributes significantly to regorafenib’s therapeutic effects. At steady state, M5 achieves plasma concentrations similar to regorafenib, with a prolonged elimination half-life (51 hours vs. 28 hours for regorafenib) . Methodologically, population pharmacokinetic (PK) models integrating pooled data from multiple studies are used to characterize M5’s exposure-response relationships .

Q. How is this compound detected and quantified in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M5 in plasma. Key parameters include:

- Linearity : Detection ranges of 1.00–650 ng/mL for M5 .

- Specificity : Use of stable isotope-labeled internal standards (e.g., M5-13C-d3) to minimize matrix effects .

- Validation : Adherence to regulatory guidelines (e.g., NMPA, FDA) for precision, accuracy, and incurred sample reanalysis .

Advanced Research Questions

Q. How do dietary conditions influence the pharmacokinetics of this compound?

Food intake significantly alters M5 exposure:

Q. What experimental approaches are used to study the tissue distribution of this compound, particularly in dermal toxicity?

Accumulation of M5 in skin tissues (e.g., hands, feet) is implicated in regorafenib-induced hand-foot syndrome (HFS). Key methodologies include:

- Transporter assays : Investigating P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) roles in M5 efflux using transfected cell lines (e.g., MDCK-II) .

- Tissue biopsy analysis : Quantifying M5 levels via LC-MS/MS in dermal samples from patients with HFS .

- Population PK modeling : Correlating systemic M5 exposure with dermal toxicity severity .

Q. How do inter-individual variabilities in CYP3A4 and UGT1A9 activity impact this compound exposure?

Polymorphisms in CYP3A4 and UGT1A9 contribute to PK variability. For example:

- CYP3A4 poor metabolizers : Exhibit 30–50% higher M5 trough concentrations (Ctrough) due to reduced oxidation of regorafenib to M2 .

- UGT1A9*3 carriers : Show accelerated glucuronidation of M5, lowering its plasma levels by ~25% . Genotype-guided dosing studies are recommended to optimize therapeutic outcomes .

Q. What is the evidence for pharmacodynamic synergism between regorafenib and its metabolites, including M5?

In preclinical models, regorafenib and M5 jointly inhibit angiogenic kinases (VEGFR2, PDGFR-β) and oncogenic kinases (BRAF, RET) at nanomolar IC50 values. Synergism is assessed via:

- Isobologram analysis : Quantifying combined effects on tumor cell proliferation .

- In vivo xenograft studies : Comparing tumor growth inhibition with regorafenib monotherapy vs. co-administration of M5 .

Methodological Considerations and Data Analysis

Q. How are population PK models constructed to account for this compound’s enterohepatic recirculation?

Enterohepatic recirculation of M5 is modeled using:

- Non-linear mixed-effects modeling (NONMEM) : Incorporating lag times and secondary absorption peaks .

- Biliary excretion data : Quantifying fecal recovery of M5 (24% of dose) .

- Covariate analysis : Identifying factors like albumin levels and ABCG2 polymorphisms that influence M5 clearance .

Q. What statistical methods are employed to correlate M5 plasma concentrations with clinical outcomes?

- Time-to-event analysis : Kaplan-Meier estimates and Cox proportional hazards models for overall survival (OS) and progression-free survival (PFS) .

- Exposure-response modeling : Logistic regression linking M5 Ctrough to adverse event (AE) incidence (e.g., hypertension, fatigue) .

- Quality-of-life (QoL) metrics : AUC analysis of EORTC QLQ-C30 scores adjusted for M5 exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.